Welcome to the BenchChem Online Store!
molecular formula C11H12N4O3 B8397430 3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole

3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B8397430
M. Wt: 248.24 g/mol
InChI Key: RTPXMKRLZDJRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334286B2

Procedure details

The title compound was prepared according to the method described for Preparation 107 using 3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole (Preparation 116) in EtOAc and EtOH (1:8 v:v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]2[N:17]([CH3:18])[CH:16]=[N:15][N:14]=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[CH3:2]>CCOC(C)=O.CCO>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]2[N:17]([CH3:18])[CH:16]=[N:15][N:14]=2)[CH:7]=[CH:8][C:9]=1[NH2:10])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1[N+](=O)[O-])C1=NN=CN1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(N)C=CC(=C1)C1=NN=CN1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.